

what is the structure of Cy3-PEG2-SCO

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Cy3-PEG2-SCO	
Cat. No.:	B12383707	Get Quote

An in-depth guide to the structure, properties, and applications of **Cy3-PEG2-SCO**, tailored for researchers, scientists, and professionals in drug development. This document elucidates the molecule's architecture, provides key quantitative data, and outlines a standard experimental protocol for its use in bioconjugation.

Core Structure of Cy3-PEG2-SCO

Cy3-PEG2-SCO is a fluorescent labeling reagent comprised of three distinct chemical moieties: a Cyanine 3 (Cy3) fluorophore, a polyethylene glycol (PEG) spacer, and an amine-reactive Sulfo-cyclooctyne (SCO) group. This molecule is designed for covalently attaching the bright and photostable Cy3 dye to biomolecules.

- Cy3 (Cyanine 3): A member of the cyanine dye family, Cy3 is a fluorescent molecule characterized by a central fluorene ring structure.[1] It is known for its bright red fluorescence, with an excitation maximum around 550 nm and an emission maximum near 570 nm.[1][2] Its high quantum yield and strong photostability make it an indispensable tool for fluorescence microscopy, flow cytometry, and other detection methods.[1]
- PEG2 Linker: The Cy3 dye is connected to the reactive group via a short spacer consisting of two repeating ethylene glycol units (PEG2).[3][4] This hydrophilic PEG linker serves multiple purposes in bioconjugation.[5] It increases the overall solubility of the molecule in aqueous buffers, which is crucial for biological experiments.[6][7] Furthermore, the flexible chain acts as a spacer, minimizing steric hindrance between the dye and the target biomolecule, which helps preserve the biological activity of the labeled molecule.[5]



SCO (Sulfo-cyclooctyne) Group: The SCO moiety in this context is an amine-reactive functional group. While cyclooctynes are well-known for their use in copper-free "click chemistry" reactions with azides (a process called strain-promoted alkyne-azide cycloaddition or SPAAC), the Cy3-PEG2-SCO reagent is specifically designed to react with primary amino groups.[8][9][10] It carries a functional group that covalently binds to nucleophilic amines, such as the side chain of lysine residues in proteins or peptides.[3][4] [11] This makes it a valuable tool for labeling antibodies and other proteins.

The overall architecture allows for the stable and specific attachment of a fluorescent reporter (Cy3) to a target molecule through a soluble, flexible linker.

Quantitative Data and Physicochemical Properties

The key properties of **Cy3-PEG2-SCO** are summarized below, providing essential data for experimental design and execution.

Property	Value	Reference(s)
Molecular Formula	C45H61CIN4O5	[4][11]
Molecular Weight	773.44 g/mol	[4][11]
Appearance	Solid	[12]
Excitation Maximum	~555 nm	[2]
Emission Maximum	~570 nm	[2]
Storage Conditions	Store at -20°C, keep away from direct sunlight	[3]
Shipping	Shipped with blue ice or at ambient temperature	[3]

Experimental Protocols: Protein Labeling

The primary application of **Cy3-PEG2-SCO** is the covalent labeling of proteins and peptides. Below is a generalized protocol for labeling a protein containing accessible lysine residues.

Objective: To covalently conjugate **Cy3-PEG2-SCO** to a target protein.



Materials:

- Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
- Cy3-PEG2-SCO reagent.
- Anhydrous dimethyl sulfoxide (DMSO).
- Purification column (e.g., size-exclusion chromatography, dialysis) to remove unconjugated dye.

Methodology:

- Reagent Preparation:
 - Allow the vial of Cy3-PEG2-SCO to equilibrate to room temperature before opening.
 - Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration of 1-10 mg/mL. Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.
- Conjugation Reaction:
 - Adjust the protein solution to a concentration of 1-10 mg/mL in a suitable reaction buffer.
 Buffers containing primary amines (e.g., Tris) must be avoided as they will compete for reaction with the dye.
 - Calculate the molar excess of dye needed. A 10- to 20-fold molar excess of dye over the
 protein is a common starting point, but this should be optimized for the specific protein and
 desired degree of labeling.
 - Add the calculated volume of the Cy3-PEG2-SCO stock solution to the protein solution while gently vortexing.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C,
 protected from light.
- Purification:



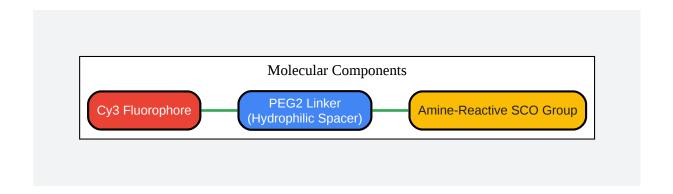
- Following incubation, remove the unreacted, hydrolyzed dye from the labeled protein conjugate.
- Size-exclusion chromatography (e.g., a PD-10 desalting column) is a highly effective method. The larger protein-dye conjugate will elute first, while the smaller, unconjugated dye is retained and elutes later.
- Alternatively, dialysis can be performed against a suitable buffer (e.g., PBS) to remove the free dye.

Characterization:

 Determine the degree of labeling (DOL), which is the average number of dye molecules conjugated per protein molecule. This can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of Cy3 (~555 nm).

Mandatory Visualizations

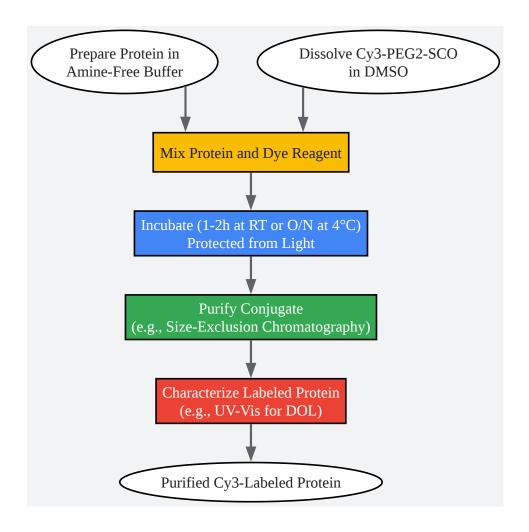
The following diagrams illustrate the structure and reaction workflow of Cy3-PEG2-SCO.



Click to download full resolution via product page

Caption: Molecular structure of Cy3-PEG2-SCO.





Click to download full resolution via product page

Caption: Workflow for protein labeling with Cy3-PEG2-SCO.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sulfo-Cy3-PEG2-TCO | BroadPharm [broadpharm.com]
- 3. Cy3-PEG2-SCO_TargetMol [targetmol.com]



- 4. medchemexpress.com [medchemexpress.com]
- 5. precisepeg.com [precisepeg.com]
- 6. m-PEG2-acid, 149577-05-9 | BroadPharm [broadpharm.com]
- 7. m-PEG2-amine, 31576-51-9 | BroadPharm [broadpharm.com]
- 8. Copper-free click reactions with polar bicyclononyne derivatives for modulation of cellular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. synaffix.com [synaffix.com]
- 11. immunomart.org [immunomart.org]
- 12. Sulfo-Cy3-PEG2-TCO disodium | Fluorescent Dye | | Invivochem [invivochem.com]
- To cite this document: BenchChem. [what is the structure of Cy3-PEG2-SCO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383707#what-is-the-structure-of-cy3-peg2-sco]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.